5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride
CAS No.: 936074-61-2
Cat. No.: VC13343543
Molecular Formula: C10H8ClNO3S2
Molecular Weight: 289.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936074-61-2 |
|---|---|
| Molecular Formula | C10H8ClNO3S2 |
| Molecular Weight | 289.8 g/mol |
| IUPAC Name | 5-(2-cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C10H8ClNO3S2/c11-17(13,14)9-4-3-8(16-9)7-5-12-10(15-7)6-1-2-6/h3-6H,1-2H2 |
| Standard InChI Key | JIEJQZVGECDYDL-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC=C(O2)C3=CC=C(S3)S(=O)(=O)Cl |
| Canonical SMILES | C1CC1C2=NC=C(O2)C3=CC=C(S3)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride is defined by the molecular formula C₁₀H₈ClNO₃S₂ and a molecular weight of 289.8 g/mol. The compound integrates two heterocyclic systems: a thiophene ring substituted at the 2-position with a sulfonyl chloride group and a 5-position with a 2-cyclopropyl-1,3-oxazole moiety. This arrangement confers unique electronic and steric properties, critical for its reactivity in nucleophilic substitution reactions.
The sulfonyl chloride (–SO₂Cl) group is a hallmark of high electrophilicity, enabling facile reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, or sulfonic acids . The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to the compound’s aromaticity and potential for π-π interactions in biological systems.
Structural Analysis
The compound’s stereochemical configuration is achiral due to the absence of stereogenic centers, as inferred from its structural symmetry. Key bond angles and lengths are consistent with planar aromatic systems, as evidenced by computational models of analogous thiophene-sulfonyl derivatives . The cyclopropane substituent on the oxazole introduces strain, potentially enhancing reactivity in ring-opening or cross-coupling reactions.
Synthesis and Reactivity
Reactivity Profile
The sulfonyl chloride group undergoes rapid hydrolysis in aqueous environments, necessitating anhydrous conditions during handling . Key reactions include:
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Aminolysis: Reaction with primary or secondary amines to yield sulfonamides, a class of compounds with broad antimicrobial and antiviral applications .
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Alcoholysis: Formation of sulfonate esters, useful as alkylating agents or prodrugs.
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Reduction: Conversion to thiols (–SH) via reducing agents like lithium aluminum hydride (LiAlH₄).
The oxazole ring participates in electrophilic substitution at the 4-position, while the cyclopropane moiety may undergo ring-opening under acidic or radical conditions.
Physicochemical Properties
Solubility and Partitioning
While experimental solubility data for 5-(2-cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride is limited, analogous sulfonyl chlorides exhibit moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) . The compound’s logP (octanol-water partition coefficient) is estimated to be ~2.76, indicating moderate lipophilicity conducive to membrane permeability in biological systems .
Stability and Degradation
Sulfonyl chlorides are inherently moisture-sensitive, hydrolyzing to sulfonic acids in the presence of water. Storage recommendations include inert atmospheres (argon or nitrogen) and temperatures below –20°C to mitigate decomposition .
Applications in Pharmaceutical Research
Targeted Therapeutic Areas
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